molecular formula C16H13N3O3 B6087598 (4Z)-4-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4Z)-4-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B6087598
M. Wt: 295.29 g/mol
InChI Key: UFFZNRSSRMGGFT-UHFFFAOYSA-N
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Description

(4Z)-4-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that includes an oxazole ring, a hydrazone linkage, and methoxy and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 4-methoxyphenylhydrazine with a suitable oxazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the hydrazone linkage. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste and energy consumption. The scalability of the synthetic route is a key consideration in industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring or the phenyl substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction may produce hydrazine-substituted oxazoles.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its hydrazone linkage and oxazole ring are of particular interest for their potential interactions with biological targets, such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound is explored for its potential use in the development of new materials, such as polymers and coatings. Its unique chemical properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and oxazole ring play crucial roles in these interactions, potentially leading to the modulation of biological pathways and the exertion of therapeutic effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • Bis(2-ethylhexyl) terephthalate
  • Radical-triggered translocation compounds

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of an oxazole ring, hydrazone linkage, and methoxy and phenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(4-methoxyphenyl)diazenyl]-2-phenyl-1,3-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-21-13-9-7-12(8-10-13)18-19-14-16(20)22-15(17-14)11-5-3-2-4-6-11/h2-10,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFZNRSSRMGGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(OC(=N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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